

Risotilide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Risotilide*

Cat. No.: *B1679345*

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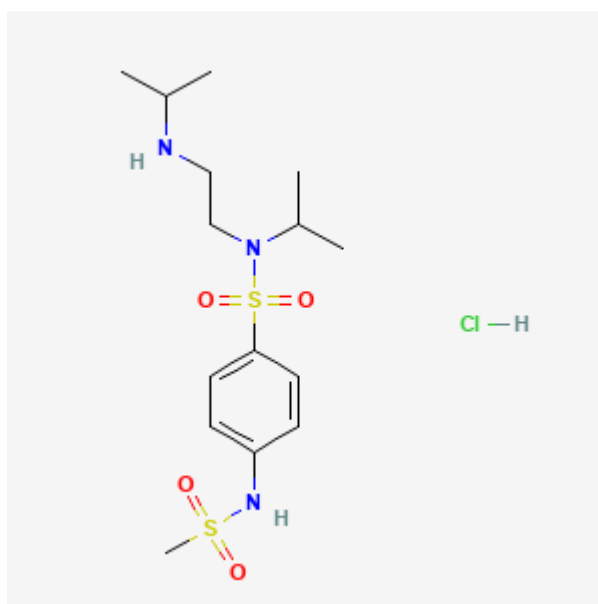
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This document provides a comprehensive technical overview of **Risotilide** and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Risotilide is a synthetic compound classified as a sulfonamide derivative. The chemical structures of **Risotilide** and its hydrochloride salt are presented below.

Risotilide  Risotilide Chemical Structure



Risotilide Hydrochloride

A summary of the chemical identifiers and physicochemical properties for both forms of the molecule is provided in the tables below. Gaps in the available data are noted as "Not Available."

Table 1: Chemical Identification of Risotilide and Risotilide Hydrochloride

Identifier	Risotilide	Risotilide Hydrochloride
IUPAC Name	4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide[1]	4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride[2]
CAS Number	120688-08-6[1]	116907-13-2[3]
Molecular Formula	C15H27N3O4S2[1]	C15H28ClN3O4S2[2]
SMILES String	<chem>CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C[4]</chem>	<chem>CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl[2]</chem>

Table 2: Physicochemical Properties of Risotilide and Risotilide Hydrochloride

Property	Risotilide	Risotilide Hydrochloride
Molecular Weight	377.53 g/mol [4]	413.99 g/mol [5]
Appearance	Solid powder	Not Available
Melting Point	Not Available	Not Available
Boiling Point	Not Available	510.6°C at 760 mmHg
Solubility	Soluble in DMSO	Not Available
pKa	Not Available	Not Available

Pharmacological Profile

Mechanism of Action

Risotilide is characterized as a potassium channel blocker.[6] Compounds in this class typically exert their effects by prolonging the repolarization phase of the cardiac action potential.[6] This is achieved through the inhibition of potassium efflux through cell membranes.[6] The primary target for many Class III antiarrhythmic agents is the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[6][7] By blocking these channels, **Risotilide** is expected to increase the action potential duration and the effective refractory period in cardiac myocytes.[6]

The following diagram illustrates a generalized signaling pathway for a potassium channel blocker like **Risotilide**.

General Signaling Pathway of a Potassium Channel Blocker



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Caption: Generalized signaling pathway of a potassium channel blocker.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic data for **Risotilide** in any species, including humans, are not currently

available in the public domain.

Experimental Protocols

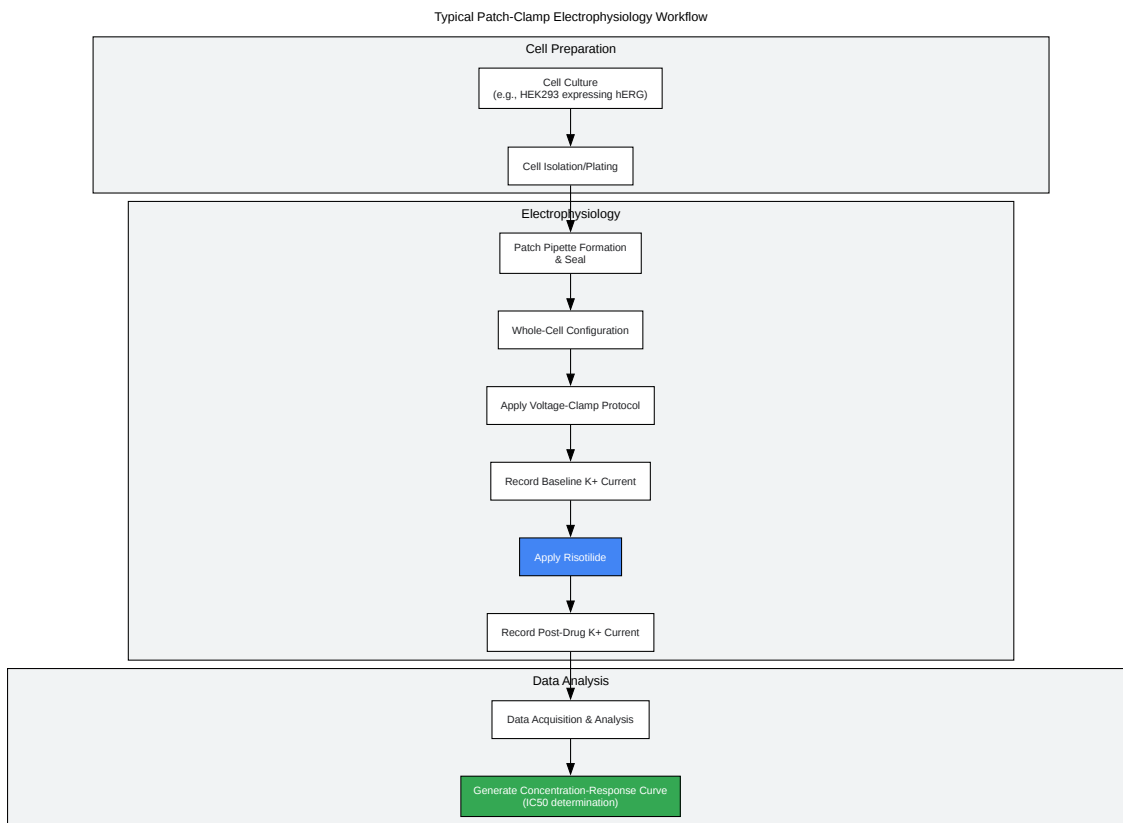
Specific experimental protocols for **Risotilide** are not available. However, based on its mechanism of action as a potassium channel blocker, the following are representative methodologies that would be employed to characterize its activity.

Electrophysiological Studies

Patch-clamp electrophysiology is the gold standard for studying the effects of a compound on ion channels.

Objective: To determine the inhibitory effect of **Risotilide** on specific potassium channel currents (e.g., IKr, IKs, IK1) in isolated cardiomyocytes or in cell lines heterologously expressing these channels.

Typical Workflow:



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Caption: Workflow for patch-clamp electrophysiology experiments.

Action Potential Duration Measurement

Objective: To assess the effect of **Risotilide** on the action potential duration (APD) in isolated cardiac tissue (e.g., papillary muscle, Purkinje fibers) or single cardiomyocytes.

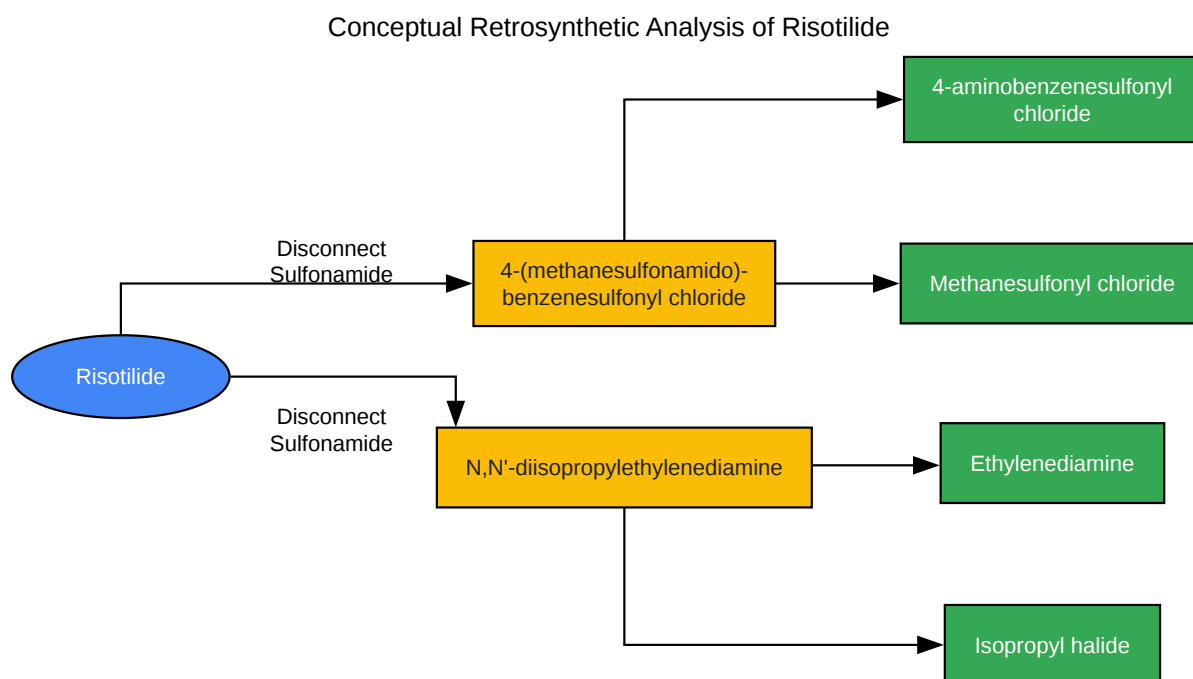
Methodology:

- Dissect and prepare cardiac tissue or isolate single cardiomyocytes.
- Place the preparation in a superfusion chamber with appropriate physiological solution.
- Use sharp microelectrodes or patch-clamp techniques to record action potentials at a baseline stimulation frequency.

- Introduce **Risotilide** at varying concentrations into the superfusate.
- Record changes in action potential parameters, particularly APD at 50% and 90% repolarization (APD50 and APD90).
- Analyze the data to determine the concentration-dependent effects of **Risotilide** on APD.

Synthesis

A detailed, step-by-step synthesis protocol for **Risotilide** is not publicly available. However, a plausible synthetic route can be conceptualized based on its chemical structure, likely involving the formation of sulfonamide bonds. A general retrosynthetic analysis is depicted below.



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Caption: Conceptual retrosynthetic analysis of **Risotilide**.

Clinical Development

There is no publicly available information regarding any clinical trials of **Risotilide**.

Conclusion

Risotilide is a sulfonamide derivative with potential as a potassium channel blocker for the treatment of cardiac arrhythmias. While its basic chemical structure is known, there is a significant lack of publicly available data regarding its detailed physicochemical properties, pharmacokinetics, pharmacodynamics, and clinical development. Further research is required to fully characterize its pharmacological profile and evaluate its therapeutic potential. The experimental approaches outlined in this guide provide a framework for such future investigations.

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